molecular formula C50H80O28 B1679246 Rebaudioside D CAS No. 63279-13-0

Rebaudioside D

カタログ番号 B1679246
CAS番号: 63279-13-0
分子量: 1129.2 g/mol
InChIキー: RPYRMTHVSUWHSV-CUZJHZIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Rebaudioside D (RebD) is a glycoside found in the leaves of Stevia rebaudiana. It is considered non-caloric and is about 200–220 times sweeter than sucrose .


Synthesis Analysis

A glycosyltransferase PgUGT from Panax ginseng was first reported for the biosynthesis of Rebaudioside D . Another pathway for Rebaudioside D synthesis was developed by coupling recombinant UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum .


Molecular Structure Analysis

The crystal structure of a novel glycosyltransferase YojK from Bacillus subtilis 168, which can glycosylate Reb A to produce Reb D, was solved . The improvement of enzymatic activity of YojK-I241T/G327N was ascribed to the formation of new hydrogen bonds between the enzyme and substrate or uridine diphosphate glucose .


Chemical Reactions Analysis

Polymorphs of RebD showing greater solubility were investigated. Two novel polymorphs were identified using differential scanning calorimetry (DSC) and X-ray diffractometry (XRD) .

科学的研究の応用

Zero-Calorie Sweetener

Reb D is a plant-derived sweetener that has attracted great interest as a sugar substitute due to its zero-calorie, high-intensity sweetness and good taste profile . It’s a steviol glycoside derivative that has a similar sweetening profile to that of sugar .

Industrial Production

The low content of Reb D in Stevia rebaudiana Bertoni and the low soluble expression and enzymatic activity of plant-derived glycosyltransferase in Reb D preparation have restricted its commercial usage . However, researchers have identified a novel glycosyltransferase YojK from Bacillus subtilis 168 with the ability to glycosylate Reb A to produce Reb D . This has enabled the highly efficient production of Reb D .

Structure-Guided Engineering

Structure-guided engineering was performed after solving the crystal structure of the glycosyltransferase YojK . A variant YojK-I241T/G327N with a 7.35-fold increase of the catalytic activity was obtained, which allowed to produce Reb D on a scale preparation with a great yield of 91.29% .

Improved Solubility

Reb D is poorly soluble in water . To address this issue, researchers have investigated polymorphs of Reb D showing greater solubility . They identified at least two novel polymorphs using differential scanning calorimetry (DSC) and X-ray diffractometry (XRD) . Both forms exhibited greater water solubility compared to untreated Reb D .

Health Benefits

Due to the consumption of high-sugar diets, more and more people suffer from different chronic diseases, such as obesity, diabetes, cardiovascular diseases, and hypertension . As a zero-calorie sweetener, Reb D can be a great alternative to sugar, helping to address these health issues .

Food Industry

In the food industry, Reb D can be used as a natural, high-intensity sweetener . With its improved solubility and sugar-like taste profile, Reb D can be used in a variety of food products .

作用機序

Target of Action

Rebaudioside D (RebD) is a steviol glycoside derivative found in the leaves of the plant Stevia rebaudiana . It is known for its sweetening properties, which are similar to that of sugar . The primary targets of RebD are the taste receptors in the human body, specifically the sweet taste receptors. RebD interacts with these receptors to produce a sweet taste sensation .

Mode of Action

RebD interacts with the sweet taste receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness . This interaction is highly specific and efficient, allowing RebD to produce a sweet taste sensation that is several hundred times stronger than that of regular sugar .

Biochemical Pathways

The biochemical pathway involved in the perception of sweetness begins with the binding of RebD to the sweet taste receptors. This binding triggers a cascade of intracellular events, leading to the activation of G-proteins. These proteins then activate adenylate cyclase, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels ultimately leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of sweetness .

Pharmacokinetics

It is known that rebd is poorly soluble in water, which can affect its bioavailability . Once ingested, RebD is likely metabolized by the gut microbiota into steviol, which is then absorbed and further metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RebD.

Result of Action

The primary result of RebD’s action is the perception of sweetness without the caloric impact of sugar. This makes RebD an attractive alternative to sugar, especially for individuals looking to reduce their sugar intake. In addition to its sweetening properties, RebD has been shown to reduce adiposity and hepatic lipid accumulation in a mouse model of obesity .

Action Environment

The action of RebD can be influenced by various environmental factors. For instance, the solubility of RebD can be affected by temperature, with higher temperatures increasing its solubility . Additionally, the presence and composition of the gut microbiota can influence the metabolism and bioavailability of RebD

将来の方向性

The improvement of enzymatic activity of YojK-I241T/G327N provides an engineered bacterial glycosyltransferase with high solubility and catalytic efficiency for potential industrial scale-production of Reb D .

特性

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYRMTHVSUWHSV-CUZJHZIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019860
Record name Rebaudioside D
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Molecular Weight

1129.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebaudioside D

CAS RN

63279-13-0
Record name Rebaudioside D
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Record name Rebaudioside D
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Record name Rebaudioside D
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Record name (4α)-13-[(O-β-D-Glucopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-kaur-16-en-18-oic Acid 2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl Ester
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Record name REBAUDIOSIDE D
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Q & A

Q1: What is the chemical structure of rebaudioside D?

A1: Rebaudioside D is a diterpene glycoside with the chemical formula C44H70O23. Its structure consists of a steviol aglycone core attached to five glucose moieties through glycosidic bonds. [] ()

Q2: How is rebaudioside D synthesized in Stevia rebaudiana?

A2: Rebaudioside D biosynthesis in Stevia rebaudiana involves a complex metabolic pathway utilizing UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of glucose molecules from UDP-glucose to the steviol aglycone, forming different steviol glycosides. Studies have identified specific UGTs involved in Reb D synthesis, including UGT76G1 from Stevia rebaudiana and UGTSL2 from Solanum lycopersicum. [] ()

Q3: What factors can influence the content of rebaudioside D in Stevia plants?

A3: Environmental factors like daily light integral (DLI) play a role in steviol glycoside biosynthesis. Research has shown that DLI influences the concentration and relative proportions of various steviol glycosides, including Reb D. [] ()

Q4: Can rebaudioside D be produced through bioconversion?

A4: Yes, researchers have successfully employed bioconversion methods for Reb D production. One approach utilizes a multi-enzyme system with UGTs from different plant sources to convert stevioside into Reb D. [] () Another study identified a novel glycosyltransferase StUGT from Solanum tuberosum that can convert rebaudioside A to rebaudioside D. [] ()

Q5: How does the sweetness of rebaudioside D compare to other sweeteners?

A5: Rebaudioside D is significantly sweeter than sucrose, with estimates ranging from 200 to 400 times sweeter. [, ] It is also reported to have a cleaner, more sugar-like taste profile compared to other steviol glycosides, particularly rebaudioside A, which can have a lingering bitter aftertaste. [, ]

Q6: Can the taste profile of rebaudioside D be modified or enhanced?

A6: Yes, studies have explored combining Reb D with other compounds to enhance its taste profile. Research indicates that using Reb D in combination with specific compounds can further enhance the sweetness of sugar-based sweeteners. []

Q7: What are the primary applications of rebaudioside D?

A7: Rebaudioside D finds application as a natural, low-calorie sweetener in various food and beverage products. Its clean taste and high sweetness intensity make it a desirable alternative to sugar and artificial sweeteners. [, ] It's used in products like beverages, tabletop sweeteners, and other food products where a sugar-like taste is desired. []

Q8: What is the safety profile of rebaudioside D?

A8: Studies have shown that rebaudioside D is safe for human consumption within the acceptable daily intake (ADI) established by regulatory agencies. [, ] It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).

Q9: What analytical techniques are commonly used to identify and quantify rebaudioside D?

A9: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of rebaudioside D and other steviol glycosides. [, , ] Different HPLC methods have been developed and validated to ensure accurate and reliable quantification of Reb D in various matrices.

Q10: What are some of the current research areas related to rebaudioside D?

A10: Ongoing research focuses on improving Reb D production efficiency through:

  • Engineering microorganisms for scalable Reb D biosynthesis. []
  • Identifying and modifying UGTs with higher activity and specificity for Reb D synthesis. []
  • Optimizing extraction and purification methods for higher yields and purity. [, ]

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